

Tautomeric forms of 2-Thiouracil and their stability

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Compound of Interest

Compound Name: 2-Thiouracil

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An In-depth Technical Guide on the Tautomeric Forms of **2-Thiouracil** and Their Stability

Introduction

2-Thiouracil (2-TU) is a sulfur-containing pyrimidine analog that has garnered significant interest in biochemical and pharmacological research due to its various biological activities.^[1] It is known to inhibit hyperthyroidism and demonstrates antiviral and antibacterial properties by causing alterations in protein synthesis.^[1] The biological function of such molecules is intrinsically linked to their structural properties, particularly the phenomenon of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.^[2] In the case of **2-thiouracil**, two primary types of tautomerism are observed: keto-enol and thione-thiol tautomerism.

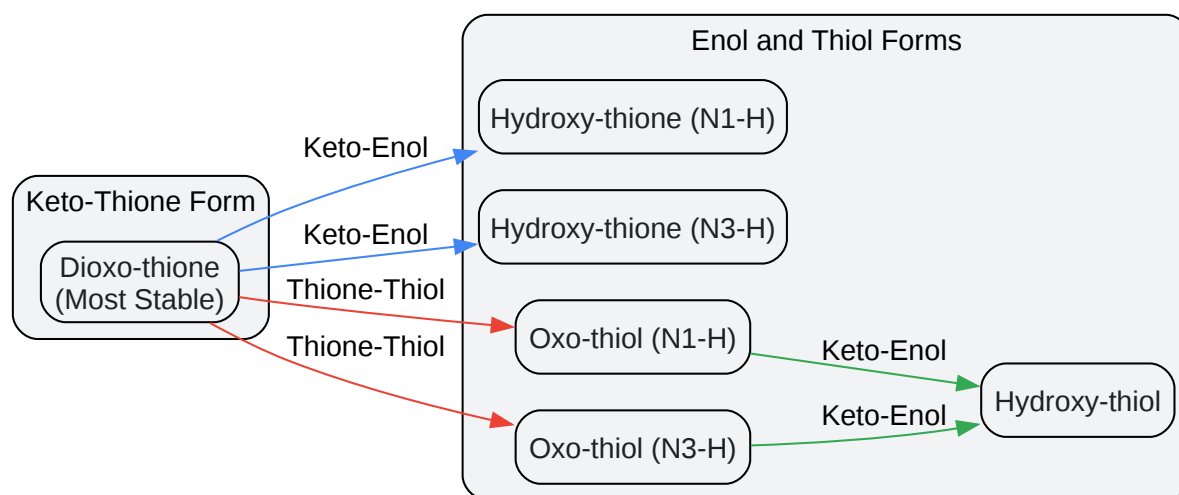
This technical guide provides a comprehensive overview of the different tautomeric forms of **2-thiouracil** and their relative stabilities in the gas phase and in various solvents. It consolidates data from numerous computational and experimental studies, details the methodologies used for their characterization, and presents logical workflows for understanding these complex equilibria.

Tautomeric Forms of 2-Thiouracil

2-Thiouracil can exist in several tautomeric forms due to the migration of protons between nitrogen, oxygen, and sulfur atoms. The primary equilibrium is between the dioxo-thione form

and various enol and thiol isomers. Theoretical and experimental studies have identified six main tautomers.[3] The canonical and most stable form is the oxo-thione tautomer.[4][5]

The principal tautomeric equilibria for **2-thiouracil** are depicted in the diagram below, showcasing the interconversion between the most significant forms.



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Figure 1: Tautomeric equilibria of **2-thiouracil**.

Relative Stability of Tautomers

The relative stability of **2-thiouracil** tautomers has been extensively investigated using both computational and experimental methods. The consensus is that the dioxo-thione form is the most stable tautomer in the gas phase, in low-temperature matrices, and in solutions.[1][4][6]

Gas Phase Stability

In the gas phase, the dioxo-thione tautomer is energetically preferred.[3][7] Computational studies, such as ab initio calculations, have been employed to determine the relative free energies of the different tautomers. These studies consistently show that the other tautomeric forms are significantly higher in energy.

Table 1: Calculated Relative Free Energies of **2-Thiouracil** Tautomers in the Gas Phase

Tautomer Name	Common Abbreviation	Relative Free Energy (kcal/mol) at MP2/6-31+G//HF/6-31+G Level[3]
Dioxo-thione	2TU	0.00
Oxo-thiol (N1-H to S)	2TU1	10.59
Hydroxy-thione (N1-H to O)	2TU2	16.59
Oxo-thiol (N3-H to S)	2TU3	9.07
Hydroxy-thione (N3-H to O)	2TU4	14.50
Hydroxy-thiol	2TU5	11.23

Note: The abbreviations 2TU to 2TU5 are as used in the cited literature. The most stable form is set as the reference at 0.00 kcal/mol.

Stability in Solution

The polarity of the solvent can influence the tautomeric equilibrium. However, for **2-thiouracil**, the dioxo-thione form remains the most stable even in polar solvents like water and acetonitrile. [3][4] The Self-Consistent Reaction Field (SCRF) theory is a computational method used to model the effects of a solvent.[3]

Table 2: Calculated Relative Free Energies of **2-Thiouracil** Tautomers in Different Solvents (SCRF Method)

Tautomer	Relative Free Energy in 1,4-Dioxane ($\epsilon=2.21$) (kcal/mol)[3]	Relative Free Energy in Acetonitrile ($\epsilon=38$) (kcal/mol)[3]	Relative Free Energy in Water ($\epsilon=78.54$) (kcal/mol) [3]
2TU	0.00	0.00	0.00
2TU1	10.05	9.80	9.75
2TU2	14.12	12.98	12.78
2TU3	8.82	8.70	8.68
2TU4	10.96	9.24	8.97
2TU5	9.68	8.92	8.82

As the data indicates, while the relative energies of the less stable tautomers are slightly reduced in polar solvents, the dioxo-thione form (2TU) remains the energetically preferred species.[3]

Experimental and Computational Protocols

A variety of experimental and computational techniques are employed to study the tautomerism of **2-thiouracil**.

Experimental Methodologies

- **Spectrophotometric Techniques (UV and IR):** Ultraviolet and infrared spectroscopy are used to identify the predominant tautomeric forms in different environments. For instance, these methods have been used to demonstrate that in aqueous media, the monoanionic form of **2-thiouracil** exists as an equilibrium mixture of two tautomers resulting from deprotonation at N1 or N3.[8]
- **Matrix Isolation Spectroscopy:** This technique involves isolating molecules in an inert, cryogenic matrix (like argon or neon).[5] This allows for the study of individual tautomers and their interconversion. In the case of **2-thiouracil**, UV irradiation of the matrix-isolated thione form can generate higher-energy thiol forms, which then spontaneously convert back to the more stable thione tautomer via hydrogen-atom tunneling.[5]

- **Mass Spectrometry:** Mass spectrometry can be used to analyze tautomeric equilibria in the gas phase. By studying fragmentation pathways and comparing them with those of derivative compounds where certain tautomers are forbidden, the relative abundance of different tautomers can be inferred.^[7]
- **X-ray Spectroscopy:** Near-edge absorption fine structure (NEXAFS) spectra at the sulfur L-edges, along with photoelectron spectroscopy, provide detailed information about the electronic structure of the dominant tautomer in the gas phase.^[9]

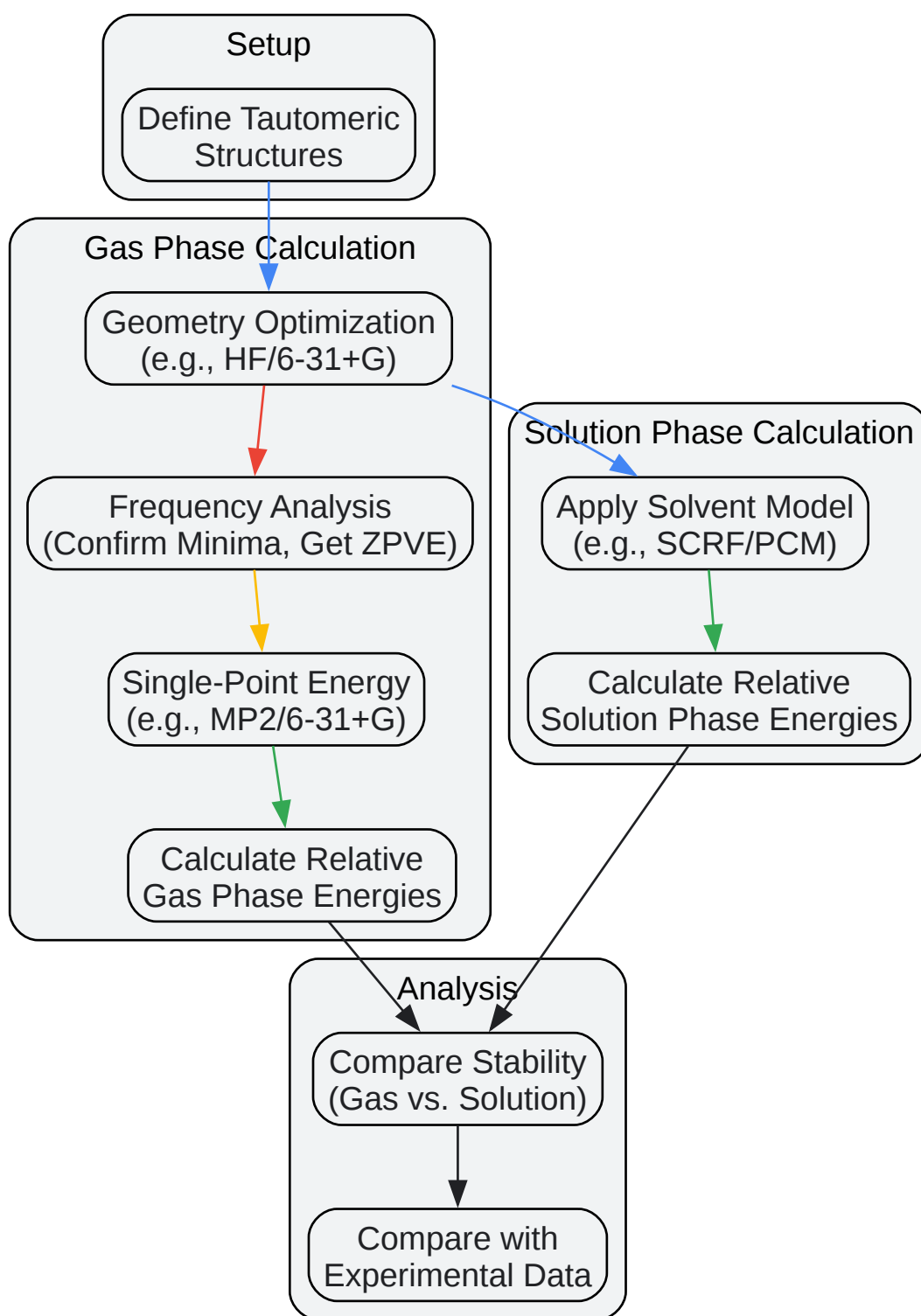
Computational Methodologies

Computational chemistry provides invaluable insights into the structures and relative stabilities of tautomers.

- **Ab Initio and Density Functional Theory (DFT) Calculations:** These are quantum mechanical methods used to predict the geometries and energies of molecules.^{[3][10]}
 - **Protocol for Geometry Optimization and Energy Calculation:**
 - **Initial Structure Generation:** Create input structures for all possible tautomers.
 - **Geometry Optimization:** Perform geometry optimization to find the minimum energy structure for each tautomer. Common levels of theory include Hartree-Fock (HF) and DFT methods (e.g., B3LYP) with basis sets like 6-31G** or 6-31+G**.^[3]
 - **Frequency Calculation:** Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
 - **Single-Point Energy Calculation:** To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster methods, with a larger basis set (e.g., aug-cc-pVQZ).^{[3][11]}
- **Solvent Effect Modeling:**

- Polarizable Continuum Models (PCM): Methods like the Tomasi's polarizable continuum model (PCM) or the Self-Consistent Reaction Field (SCRF) are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. [3][4] This allows for the calculation of relative stabilities in different solvents.

The general workflow for the computational analysis of **2-thiouracil** tautomerism is illustrated below.



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Figure 2: Workflow for computational stability analysis.

Conclusion

The tautomerism of **2-thiouracil** is a critical aspect of its chemistry, with significant implications for its biological activity. A combination of advanced experimental and computational methods has established that the dioxo-thione tautomer is the most stable form in both the gas phase and in solution. While other tautomers can be generated, for example through photoexcitation, they are energetically less favorable and tend to revert to the canonical form. The quantitative data and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with **2-thiouracil** and related heterocyclic compounds. A thorough understanding of these tautomeric equilibria is essential for predicting molecular interactions, reaction mechanisms, and ultimately, pharmacological effects.

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